

Application Notes and Protocols for BI 639667

Whole Blood Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

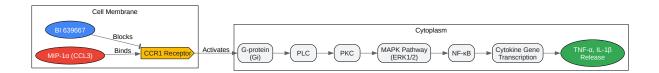
BI 639667 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key G-protein coupled receptor involved in the inflammatory response, primarily mediating the chemotaxis of immune cells such as monocytes and macrophages to sites of inflammation. [1] Ligands for CCR1, such as Macrophage Inflammatory Protein-1 alpha (MIP-1α or CCL3), play a crucial role in the pathogenesis of various inflammatory and autoimmune diseases.[2][3] By blocking the interaction between CCR1 and its ligands, **BI 639667** can inhibit the downstream signaling cascades that lead to immune cell recruitment and activation, thereby reducing the inflammatory response.

This document provides a detailed protocol for a whole blood assay to evaluate the inhibitory activity of **BI 639667** on CCR1-mediated cytokine release. This ex vivo assay format is highly relevant as it maintains the complex interactions between various blood components, offering a more physiologically representative model compared to assays using isolated cells.[4] The primary readout of this assay is the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β), released into the plasma following stimulation of whole blood with the CCR1 ligand, MIP-1 α .

Signaling Pathway and Experimental Workflow



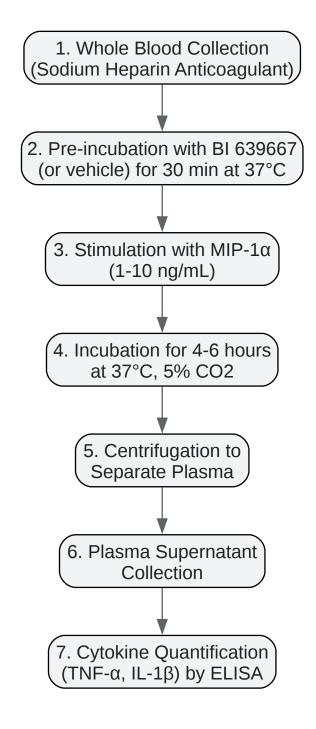
The following diagrams illustrate the CCR1 signaling pathway that leads to cytokine release and the experimental workflow for the whole blood assay.



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Caption: CCR1 signaling pathway initiated by MIP-1 α , leading to cytokine release, and its inhibition by **BI 639667**.





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Caption: Experimental workflow for the BI 639667 whole blood assay.

Experimental Protocol Materials and Reagents



Material/Reagent	Supplier (Example)	Catalog # (Example)
BI 639667	N/A	N/A
Recombinant Human MIP- 1α/CCL3	R&D Systems	270-LD
Human TNF-α DuoSet ELISA Kit	R&D Systems	DY210
Human IL-1β/IL-1F2 DuoSet ELISA Kit	R&D Systems	DY201
Sodium Heparin Vacutainer Tubes	BD	367874
RPMI 1640 Medium	Gibco	11875093
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650
96-well flat-bottom cell culture plates	Corning	3596
Phosphate Buffered Saline (PBS)	Gibco	10010023

Experimental Procedure

- Preparation of Reagents:
 - \circ Reconstitute recombinant human MIP-1 α in sterile PBS to a stock concentration of 10 μ g/mL. Aliquot and store at -20 $^{\circ}$ C or below. Avoid repeated freeze-thaw cycles.
 - Prepare a stock solution of BI 639667 in DMSO (e.g., 10 mM). Further dilute in RPMI 1640 medium to create a series of working concentrations (e.g., for a 10-point dose-response curve). The final DMSO concentration in the assay should be kept below 0.1%.
- Blood Collection and Handling:
 - Collect whole blood from healthy human donors into sodium heparin-containing vacutainer tubes.



- Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
- The assay should be initiated as soon as possible, ideally within 2 hours of blood collection.

Assay Setup:

- \circ In a 96-well flat-bottom plate, add 10 μ L of the diluted **BI 639667** compound or vehicle control (RPMI 1640 with the same final DMSO concentration) to the appropriate wells.
- Add 180 μL of whole blood to each well.
- Mix gently by pipetting up and down and pre-incubate the plate for 30 minutes at 37°C in a humidified incubator with 5% CO2.

Stimulation:

- \circ Prepare a working solution of MIP-1 α in RPMI 1640 medium. A final concentration in the range of 1-10 ng/mL is recommended for stimulation.[6]
- $\circ~$ Add 10 μL of the MIP-1 α working solution to the wells. For unstimulated controls, add 10 μL of RPMI 1640 medium.
- The final volume in each well will be 200 μL.

Incubation:

 Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically.

Plasma Collection:

- After incubation, centrifuge the 96-well plate at 1,500 x g for 10 minutes at room temperature to pellet the cellular components.
- \circ Carefully collect 100 μL of the plasma supernatant from each well without disturbing the cell pellet.



- Samples can be analyzed immediately or stored at -80°C for later analysis.
- Cytokine Quantification:
 - \circ Quantify the concentrations of TNF- α and IL-1 β in the collected plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation and Analysis

The inhibitory effect of **BI 639667** is determined by measuring the reduction in MIP- 1α -induced cytokine production.

Example Data Table: Inhibition of TNF-α Release

BI 639667 Conc. (nM)	TNF-α (pg/mL) - Replicate 1	TNF-α (pg/mL) - Replicate 2	Mean TNF-α (pg/mL)	% Inhibition
0 (Vehicle)	1250	1280	1265	0
0.1	1180	1210	1195	5.5
1	950	980	965	23.7
10	550	570	560	55.7
100	150	160	155	87.7
1000	50	55	52.5	95.8
Unstimulated	45	50	47.5	-

Calculation of % Inhibition:

% Inhibition = [1 - ((Mean Cytokine)Compound - (Mean Cytokine)Unstimulated) / ((Mean Cytokine)Vehicle - (Mean Cytokine)Unstimulated)] * 100

IC50 Determination:

The half-maximal inhibitory concentration (IC50) can be calculated by plotting the % inhibition against the logarithm of the **BI 639667** concentration and fitting the data to a four-parameter logistic curve.



Conclusion

This whole blood assay provides a robust and physiologically relevant method for characterizing the pharmacological activity of CCR1 antagonists like **BI 639667**. By measuring the inhibition of MIP- 1α -induced cytokine release, researchers can effectively quantify the potency of such compounds in a complex biological matrix that closely mimics the in vivo environment. This protocol can be adapted for screening and profiling other CCR1 inhibitors in drug discovery and development programs.

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